molecular formula C8H8F2O B073539 1-(Difluoromethoxy)-4-methylbenzene CAS No. 1583-83-1

1-(Difluoromethoxy)-4-methylbenzene

Cat. No. B073539
Key on ui cas rn: 1583-83-1
M. Wt: 158.14 g/mol
InChI Key: DJDQNISEJVPQCS-UHFFFAOYSA-N
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Patent
US04284643

Procedure details

270 g of 4-difluoromethoxytoluene in 800 ml of CCl4 were initially introduced and 300 g of N-bromo-succinimide were added. After adding a pinch of azobisisobutyronitrile, the mixture was heated to the reflux temperature. After 8hours, it was cooled, the insoluble succinimide was filtered off and the residue on the filter was washed with CCl4. The carbon tetrachloride was distilled off from the reaction solution and the crude product was purified by fractional distillation. 250 g of 4-difluoromethoxy-benzyl bromide were obtained. Boiling point=82°-5° C./0.4 mm Hg; nD20 =1.5200.
Quantity
270 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C)F
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
the insoluble succinimide was filtered off
WASH
Type
WASH
Details
the residue on the filter was washed with CCl4
DISTILLATION
Type
DISTILLATION
Details
The carbon tetrachloride was distilled off from the reaction solution
DISTILLATION
Type
DISTILLATION
Details
the crude product was purified by fractional distillation

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(OC1=CC=C(CBr)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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